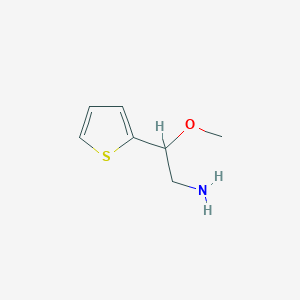
Tetramethylammoniumhydrogensulfat-Monohydrat
Übersicht
Beschreibung
Tetramethylammonium hydrogen sulfate monohydrate is a quaternary ammonium salt with the chemical formula (CH₃)₄N(HSO₄)·xH₂O. It is commonly used as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry applications .
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium hydrogen sulfate monohydrate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tetramethylammonium hydrogen sulfate monohydrate primarily targets chemical reactions as a phase transfer catalyst . It facilitates the migration of a reactant from one phase to another and enhances the rate of reaction.
Mode of Action
As a phase transfer catalyst, Tetramethylammonium hydrogen sulfate monohydrate operates by enabling the transfer of a reactant from one phase into another where reaction can occur more efficiently . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .
Biochemical Pathways
Its role as a phase transfer catalyst suggests that it could be involved in various chemical reactions and processes .
Result of Action
The primary result of Tetramethylammonium hydrogen sulfate monohydrate’s action is the facilitation of chemical reactions, particularly those requiring a phase transfer catalyst . It can also enhance the detection of certain compounds in GC-MS applications .
Action Environment
The action of Tetramethylammonium hydrogen sulfate monohydrate can be influenced by various environmental factors. For instance, it generally exhibits ferroelectricity in the temperature range from -104 °C to 40 °C . Furthermore, it’s sensitive to moisture and should be stored in an inert atmosphere at room temperature .
Biochemische Analyse
Biochemical Properties
It is known to be used as a phase transfer catalyst in polymer synthesis . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known that tetramethylammonium, a related compound, can have effects on nicotinic and muscarinic ACh receptors, influencing neurotransmission in sympathetic and parasympathetic ganglia .
Molecular Mechanism
As a phase transfer catalyst, it likely facilitates the migration of a reactant from one phase into another where reaction can take place .
Temporal Effects in Laboratory Settings
Its crystals generally exhibit ferroelectricity in the temperature range from -104 °C to 40 °C .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Tetramethylammonium hydrogen sulfate monohydrate in animal models. Related compounds like tetramethylammonium have been shown to cause muscular fasciculations, convulsions, loss of balance, motor paralysis, and ultimately cessation of respiration in animal studies .
Metabolic Pathways
Tetramethylammonium, a related compound, is known to be readily absorbed from the gastro-intestinal tract .
Transport and Distribution
Tetramethylammonium, a related compound, is known to be readily absorbed from the gastro-intestinal tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylammonium hydrogen sulfate monohydrate can be synthesized by reacting tetramethylammonium hydroxide with sulfuric acid. The reaction typically occurs in an aqueous medium and results in the formation of tetramethylammonium hydrogensulfate, which can then be crystallized to obtain the hydrate form .
Industrial Production Methods: Industrial production of tetramethylammonium hydrogensulfate hydrate involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the careful addition of sulfuric acid to tetramethylammonium hydroxide, followed by crystallization and drying to obtain the hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylammonium hydrogen sulfate monohydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases in a reaction mixture .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions typically occur under mild conditions with the presence of a suitable solvent.
Phase Transfer Catalysis: Tetramethylammonium hydrogen sulfate monohydrate is used in conjunction with organic solvents and aqueous solutions to facilitate the transfer of reactants between phases.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in substitution reactions, the product would be a new quaternary ammonium salt with a different substituent .
Vergleich Mit ähnlichen Verbindungen
- Tetramethylammonium hydroxide
- Tetraethylammonium hydrogensulfate
- Tetrabutylammonium hydrogensulfate
Comparison: Tetramethylammonium hydrogen sulfate monohydrate is unique due to its specific combination of the quaternary ammonium group and the hydrogensulfate anion. This combination provides it with distinct properties as a phase transfer catalyst and derivatizing agent. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
hydrogen sulfate;tetramethylazanium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H2O4S.H2O/c2*1-5(2,3)4;/h1-4H3;(H2,1,2,3,4);1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJXNAHOWBCQRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583608 | |
| Record name | N,N,N-Trimethylmethanaminium hydrogen sulfate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103812-00-6, 207738-07-6 | |
| Record name | Methanaminium, N,N,N-trimethyl-, sulfate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103812-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethylmethanaminium hydrogen sulfate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogensulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B1627896.png)

![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B1627898.png)





